molecular formula C10H11BrFNO B2976036 2-bromo-N-(2-fluorophenyl)butanamide CAS No. 924975-65-5

2-bromo-N-(2-fluorophenyl)butanamide

Cat. No.: B2976036
CAS No.: 924975-65-5
M. Wt: 260.106
InChI Key: OCMOXAURTGESQQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluorophenyl)butanamide is an organic compound with the molecular formula C10H11BrFNO and a molecular weight of 260.10 g/mol . This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a butanamide backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-bromo-N-(2-fluorophenyl)butanamide typically involves the bromination of N-(2-fluorophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

2-Bromo-N-(2-fluorophenyl)butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(2-fluorophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-N-(2-fluorophenyl)butanamide can be compared with other similar compounds, such as:

  • 2-Bromo-N-(4-fluorophenyl)butanamide
  • 2-Bromo-N-(2-phenylethyl)butanamide
  • 2-Bromo-N-(4-ethylphenyl)butanamide
  • 2-Bromo-N-(4-methylphenyl)butanamide

These compounds share a similar butanamide backbone but differ in the substituents attached to the phenyl ring.

Properties

IUPAC Name

2-bromo-N-(2-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-7(11)10(14)13-9-6-4-3-5-8(9)12/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOXAURTGESQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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